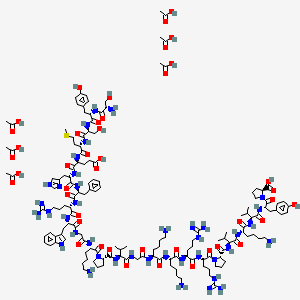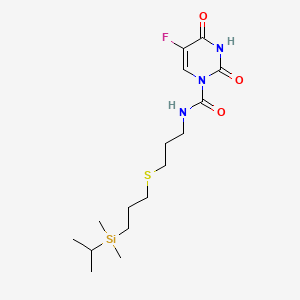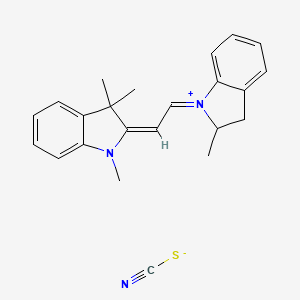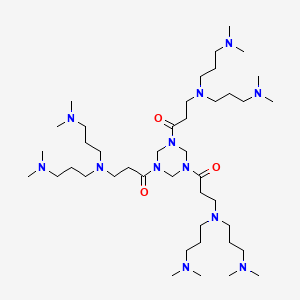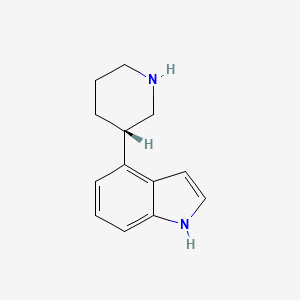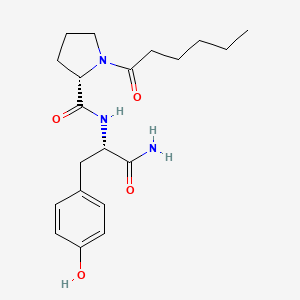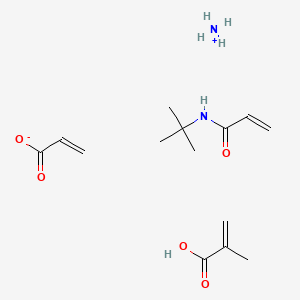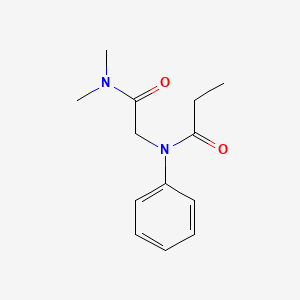
4-Thiatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiatridecane is an organic compound with the molecular formula C₁₂H₂₆S . It is a sulfide derivative, specifically a thioether, where a sulfur atom is bonded to two alkyl groups. The compound is also known by its systematic name, nonyl propyl sulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiatridecane typically involves the reaction of 1-bromopropane with nonyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in nonyl mercaptan attacks the carbon atom in 1-bromopropane, displacing the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar nucleophilic substitution reactions, scaled up to industrial quantities. The reaction conditions would be optimized for yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiatridecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
4-Thiatridecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of thioethers in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Thiatridecane involves its ability to interact with various molecular targets through its sulfur atom. The sulfur atom can form bonds with metals and other electrophilic species, making it a versatile compound in catalysis and coordination chemistry. The pathways involved often include the formation of intermediate complexes, which can then undergo further reactions to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiatridecane: C₁₂H₂₆S
Dodecyl sulfide: C₁₂H₂₆S
Tetradecyl sulfide: C₁₄H₃₀S
Uniqueness
This compound is unique due to its specific chain length and the position of the sulfur atom within the molecule. This gives it distinct physical and chemical properties compared to other thioethers. For example, its boiling point, solubility, and reactivity can differ significantly from those of dodecyl sulfide and tetradecyl sulfide .
Propiedades
Número CAS |
62103-66-6 |
|---|---|
Fórmula molecular |
C12H26S |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
1-propylsulfanylnonane |
InChI |
InChI=1S/C12H26S/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3 |
Clave InChI |
AQAOPNMAEGBYHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



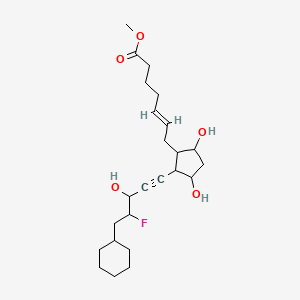
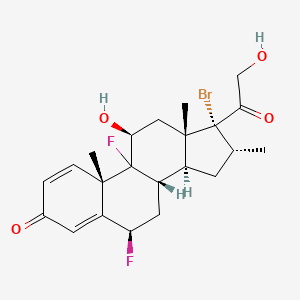
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
